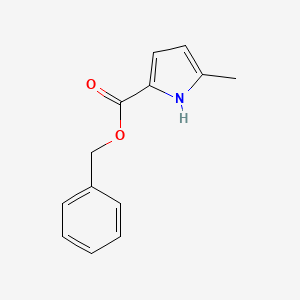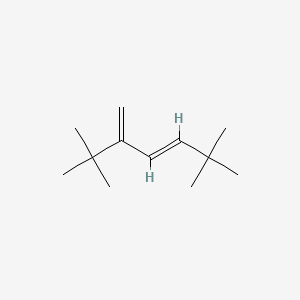
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds. This compound is characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to the hexadiene chain. The (E)-configuration indicates that the two highest priority substituents on each end of the double bond are on opposite sides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which can then be reacted with an appropriate aldehyde or ketone to form the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of alkanes, where a suitable catalyst, such as platinum or palladium, is used to remove hydrogen atoms from the alkane, resulting in the formation of the diene.
化学反应分析
Types of Reactions
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine or chlorine), can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of dibromo or dichloro derivatives.
科学研究应用
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- involves its interaction with various molecular targets. The double bonds in the diene can participate in reactions with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to form the final products.
相似化合物的比较
Similar Compounds
1,3-Hexadiene, 2,5-dimethyl-: Another diene with similar structural features but different substitution patterns.
2,4-Hexadiene: A conjugated diene with a different arrangement of double bonds.
Uniqueness
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to the presence of the tert-butyl group and the specific (E)-configuration of the double bonds. This configuration and substitution pattern confer distinct chemical reactivity and physical properties compared to other dienes.
属性
CAS 编号 |
22833-90-5 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ |
InChI 键 |
OYAQFAPAKGNWSQ-CMDGGOBGSA-N |
手性 SMILES |
CC(C)(C)/C=C/C(=C)C(C)(C)C |
规范 SMILES |
CC(C)(C)C=CC(=C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


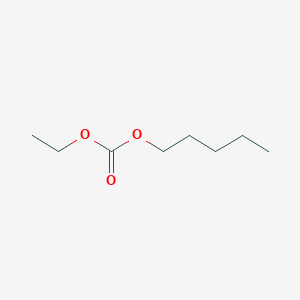
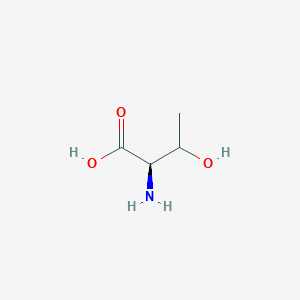
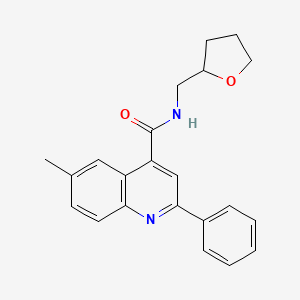
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
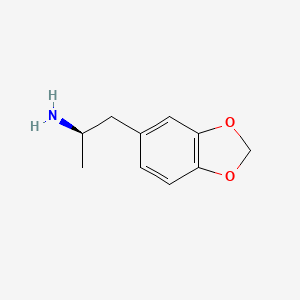

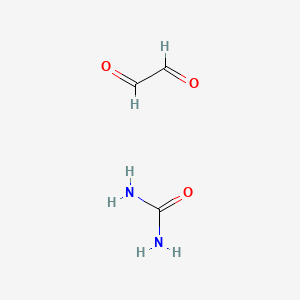
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
